3-Bromo-4-(3-hydroxypropyl)pyridine
Overview
Description
3-Bromo-4-(3-hydroxypropyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a hydroxypropyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-hydroxypropyl)pyridine can be achieved through several methods. One common method involves the bromination of 4-(3-hydroxypropyl)pyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective bromination at the desired position.
Another method involves the use of hydrobromic acid and hydrogen peroxide to brominate pyridine derivatives. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-hydroxypropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation of the hydroxypropyl group can produce a carboxylic acid derivative.
Scientific Research Applications
3-Bromo-4-(3-hydroxypropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-hydroxypropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxypropyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(2-hydroxyethyl)pyridine: Similar structure but with a shorter hydroxyalkyl chain.
4-(3-Hydroxypropyl)pyridine: Lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-4-methylpyridine: Contains a methyl group instead of a hydroxypropyl group, leading to different chemical properties.
Uniqueness
3-Bromo-4-(3-hydroxypropyl)pyridine is unique due to the combination of the bromine atom and the hydroxypropyl group. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZEYFJEDBAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472864 | |
Record name | 3-Bromo-4-(3-hydroxypropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229184-01-4 | |
Record name | 3-Bromo-4-pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229184-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(3-hydroxypropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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